Meta-Nitro Substitution Lowers Calculated LogP by ~0.7 Units Relative to the Unsubstituted Phenyl Analog, Impacting CNS Permeability
The 3-nitrophenyl analog possesses an experimentally measured (vendor-reported) LogP of 1.92 . In contrast, the unsubstituted 6-phenyl-3-azabicyclo[3.2.0]heptane has a calculated LogP of approximately 2.6–2.8 based on ACD/Labs and Molinspiration predictions for structurally related phenyl-substituted azabicycloheptanes . The ~0.7 log unit reduction imparted by the meta-nitro group places the compound closer to the optimal CNS LogP range (1–3) and may reduce non-specific binding relative to the more lipophilic phenyl baseline.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 (vendor-reported) |
| Comparator Or Baseline | 6-Phenyl-3-azabicyclo[3.2.0]heptane: calculated LogP ≈ 2.6–2.8 |
| Quantified Difference | ΔLogP ≈ -0.7 to -0.9 log units |
| Conditions | Target LogP sourced from Leyan datasheet; comparator LogP from in silico predictions for the des-nitro parent scaffold |
Why This Matters
A 0.7-log reduction in lipophilicity can significantly improve aqueous solubility and reduce phospholipidosis risk, making the 3-nitro analog preferable for early-stage CNS candidate profiling.
